molecular formula C17H19FO3 B5069902 1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No. B5069902
M. Wt: 290.33 g/mol
InChI Key: DGPIIIBXXHNWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as F13714, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of phenylpiperazine derivatives and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene acts as a partial agonist at serotonin 5-HT1A receptors and a full agonist at dopamine D2 receptors. It has been found to modulate the activity of these receptors in a dose-dependent manner, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments is its high selectivity for certain receptors, which allows for more specific and targeted studies. However, its limited solubility in water and low bioavailability may pose challenges in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene, including:
1. Further studies on its mechanism of action and potential therapeutic uses in treating anxiety and depression.
2. Exploration of its potential use in studying the role of dopamine and serotonin receptors in addiction and substance abuse.
3. Development of more soluble and bioavailable derivatives of 1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene for use in experimental settings.
4. Investigation of its potential use in studying the role of dopamine and serotonin receptors in neurodegenerative diseases such as Parkinson's and Alzheimer's.
In conclusion, 1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene is a promising compound with a range of potential applications in scientific research. Its high selectivity for certain receptors and ability to modulate neurotransmitter release make it a valuable tool for studying the mechanisms of these receptors and their role in various physiological processes. Further research is needed to fully explore its potential uses and limitations.

Synthesis Methods

The synthesis of 1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene involves the reaction of 4-methyl-2-methoxyphenol with 3-(4-fluorophenoxy)propylamine using a palladium-catalyzed coupling reaction. The resulting compound is then purified using chromatography techniques to obtain the final product.

Scientific Research Applications

1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have high affinity and selectivity for certain serotonin and dopamine receptors, making it a valuable tool for studying the mechanisms of these receptors.

properties

IUPAC Name

1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO3/c1-13-4-9-16(17(12-13)19-2)21-11-3-10-20-15-7-5-14(18)6-8-15/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPIIIBXXHNWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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